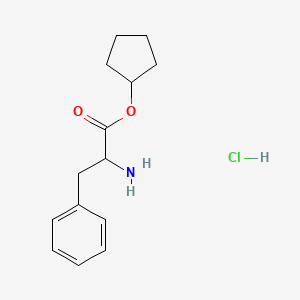

Cyclopentyl 2-amino-3-phenylpropanoate hydrochloride

Description

Chemical Name: Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride CAS No.: 1151805-39-8 Molecular Formula: C₁₄H₂₀ClNO₂ Molecular Weight: 269.77 g/mol Structure: Features a cyclopentyl ester group, a phenyl side chain, and a chiral amino acid backbone (S-configuration at the α-carbon) . Applications: Primarily used as a building block in organic synthesis, particularly in peptide and prodrug development.

Properties

IUPAC Name |

cyclopentyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZAZFVAIBABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the following steps:

Formation of the Amino Acid Backbone: The amino acid backbone can be synthesized through a Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-amino nitrile. This intermediate is then hydrolyzed to yield the amino acid.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the amino acid with cyclopentyl bromide in the presence of a base such as sodium hydroxide.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the 2-amino-3-phenylpropanoate backbone but differ in ester substituents or stereochemistry:

Table 1: Key Structural and Physicochemical Comparisons

Functional Differences

Lipophilicity :

- The cyclopentyl derivative exhibits higher lipophilicity compared to methyl, ethyl, or tert-butyl esters due to its bulky cycloaliphatic group. This property may enhance blood-brain barrier penetration in therapeutic contexts .

- tert-Butyl and ethyl esters are more polar, favoring aqueous solubility for in vitro assays .

Stereochemical Impact :

- The (R)-ethyl analogue (CAS 63060-94-6) is enantiomeric to the (S)-form, affecting receptor binding in chiral drug candidates .

Fluorinated Derivatives: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl (CAS 1803592-74-6) introduces fluorine atoms, which can alter metabolic stability and bioavailability compared to non-fluorinated counterparts .

Research Findings

- Synthetic Utility :

- Biological Activity: All analogues fall under "Amino Acids and Derivatives" in biological activity databases, but specific targets (e.g., enzymes or receptors) remain underexplored in publicly available studies .

- Stability :

Commercial and Regulatory Considerations

- Pricing: Cyclopentyl (2S)-2-amino-3-phenylpropanoate HCl is significantly more expensive (€529/50 mg) than methyl (€403/500 mg) or ethyl esters, reflecting its niche applications .

Biological Activity

Cyclopentyl 2-amino-3-phenylpropanoate hydrochloride, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopentyl group attached to a chiral center at the second carbon, alongside an amino group and a phenyl group at the third carbon. Its molecular formula is with a molecular weight of approximately 269.77 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter signaling pathways, which could influence mood regulation and cognitive functions. However, detailed studies are necessary to fully elucidate its mechanisms of action.

Potential Therapeutic Uses

- Antiplatelet Activity : Research indicates that compounds structurally similar to this compound may exhibit antiplatelet effects. For instance, studies on amino acid prodrugs have shown promising results in inhibiting ADP-induced platelet aggregation in animal models .

- Drug Development : The compound is being explored as a potential prodrug or therapeutic agent in various pharmacological contexts, particularly for cardiovascular diseases.

- Interaction with Receptors : Initial interaction studies suggest that this compound may bind to neurotransmitter receptors, potentially affecting signaling pathways involved in various biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each offering distinct advantages regarding yield and purity:

- Standard Amino Acid Coupling : Utilizing coupling reagents to link the cyclopentyl moiety with the amino acid backbone.

- Multicomponent Reactions : Employing Ugi reactions or other multicomponent strategies to construct the desired compound efficiently.

- Chemical Modifications : Post-synthetic modifications to enhance solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.